4-(2-Oxopiperidin-1-YL)benzonitrile
Overview
Description
“4-(2-Oxopiperidin-1-YL)benzonitrile” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .
Synthesis Analysis
A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure .Molecular Structure Analysis
The molecular structure of “4-(2-Oxopiperidin-1-YL)benzonitrile” can be represented by the InChI code: 1S/C12H12N2O .Physical And Chemical Properties Analysis
“4-(2-Oxopiperidin-1-YL)benzonitrile” is a powder with a melting point of 98-100 degrees Celsius .Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs):
- A study by Aikawa et al. (2017) reported the synthesis and biological evaluation of novel SARMs, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. These compounds exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors:
- Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Luminescent Materials and Mesogens:
- Ahipa et al. (2014) synthesized a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles with luminescent properties and potential as mesogens. These compounds exhibited nematic and orthorhombic columnar phases in liquid crystalline studies (Ahipa et al., 2014).
Antitumor Activities:
- Bera et al. (2021) explored the synthesis of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating potential antitumor activity against U937 cancer cells (Bera et al., 2021).
Electrolyte Additive for High Voltage Lithium Ion Batteries:
- Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).
HCV Inhibitors:
- Jiang et al. (2020) developed 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as oral inhibitors of HCV, offering a novel mechanism of action and showing potential for HCV entry inhibition (Jiang et al., 2020).
Safety And Hazards
The safety data sheet for “4-(2-Oxopiperidin-1-YL)benzonitrile” indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .
properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWCFWVVUASEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620103 | |
Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopiperidin-1-YL)benzonitrile | |
CAS RN |
186651-05-8 | |
Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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